Fmoc-Tyr(tBu)-OH-13C9,15N

Stable Isotope Labeling Quantitative Proteomics Internal Standard

Quantitative proteomics and ADME studies require internal standards with a mass shift fully resolved from the endogenous analyte. Unlabeled or single-15N analogs cause ionization suppression and isotopic overlap. Fmoc-Tyr(tBu)-OH-13C9,15N solves this with: • +10 Da mass shift (9x 13C, 1x 15N) - no overlap with M+1 natural abundance peak • Fully compatible with standard Fmoc SPPS workflows (base-labile Fmoc, acid-labile tBu) • Enables SIL-IS peptide synthesis for biomarker validation and PK studies

Molecular Formula C28H29NO5
Molecular Weight 469.5 g/mol
Cat. No. B12062353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Tyr(tBu)-OH-13C9,15N
Molecular FormulaC28H29NO5
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1/i12+1,13+1,14+1,15+1,16+1,18+1,19+1,25+1,26+1,29+1
InChIKeyJAUKCFULLJFBFN-QYGFZDEWSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Tyr(tBu)-OH-13C9,15N Overview


Fmoc-Tyr(tBu)-OH-13C9,15N is a uniformly 13C9,15N-labeled protected amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS) . It features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) Nα-protecting group and an acid-labile tert-butyl (tBu) side-chain protecting group, both standard in Fmoc-SPPS workflows . The compound incorporates nine carbon-13 atoms and one nitrogen-15 atom, resulting in a molecular mass shift of +10 Da relative to the unlabeled counterpart, which enables its use as an internal standard in quantitative mass spectrometry . The unlabeled analog, Fmoc-Tyr(tBu)-OH (CAS 71989-38-3), is a widely used building block with a monoisotopic mass of approximately 459.55 g/mol .

1
Workflow Fmoc-based solid-phase peptide synthesis
2
Selection Dual 13C/15N-labeled internal standard for MS quantitation
3
Use Context Isotope dilution LC-MS/MS, SILAC, NMR structural studies

Fmoc-Tyr(tBu)-OH-13C9,15N vs. Unlabeled Analogs


Unlabeled Fmoc-Tyr(tBu)-OH and its single-isotope variants (e.g., 15N-only) lack the requisite isotopic signature for reliable absolute quantification via isotope dilution mass spectrometry (IDMS). While unlabeled material provides baseline SPPS reactivity, it cannot serve as an internal standard due to co-elution and identical mass-to-charge ratios, leading to ionization suppression artifacts and inaccurate quantitation [1]. The 13C9,15N dual-labeling confers a distinct mass shift of +10 Da that is fully resolved from the natural isotopic envelope, a critical prerequisite for multiplexed LC-MS/MS assays in proteomics and metabolomics . Substitution with a single 15N-labeled analog (+1 Da) may result in isotopic overlap with the M+1 peak of the endogenous analyte, compromising assay specificity .

Unlabeled
Unlabeled Fmoc-Tyr(tBu)-OH co-elutes and shares identical m/z, causing ion suppression and preventing internal standard use in IDMS.
15N-only
Single 15N labeling provides insufficient mass shift to fully resolve from the natural isotopic envelope, risking quantification bias.
Protection mismatch
Alternative tyrosine derivatives (e.g., unprotected or 2-chlorotrityl) require different deprotection conditions, disrupting established SPPS protocols.

Fmoc-Tyr(tBu)-OH-13C9,15N vs. Comparators


Isotopic Enrichment and Chemical Purity

Fmoc-Tyr(tBu)-OH-13C9,15N achieves dual isotopic enrichment of 98 atom% 13C and 98 atom% 15N, coupled with chemical purity of 98% by HPLC, as reported by BOC Sciences . In contrast, the unlabeled analog typically exhibits chemical purity of ≥98% but lacks any isotopic enrichment, rendering it unsuitable for MS-based quantitation . A 15N-only labeled variant (Sigma-Aldrich 658901) achieves 98 atom% 15N but provides only a +1 Da mass shift, which may be insufficient to fully resolve the analyte from its natural isotopic envelope in complex matrices .

Isotopic purity
Reported
98 atom% 13C, 98 atom% 15N; 98% HPLC
Supports resolved +10 Da mass shift with minimal isotopic interference.
Vendor-reported analytical methods, independent verification recommended.
Stable Isotope Labeling Quantitative Proteomics Internal Standard

Mass Shift for Quantitative MS

The incorporation of nine 13C and one 15N atom in Fmoc-Tyr(tBu)-OH-13C9,15N yields a monoisotopic mass of approximately 469.46 g/mol, representing a +10 Da shift relative to the unlabeled compound (459.55 g/mol) . This mass differential is fully resolved from the natural isotopic envelope, which for a typical tyrosine-containing peptide extends primarily to M+1 and M+2. In contrast, a singly 15N-labeled analog (Sigma-Aldrich 658901) provides only a +1 Da shift, risking spectral overlap and compromised assay specificity .

Mass shift
Head-to-head
+10 Da shift vs. unlabeled (0 Da) and 15N-only (+1 Da)
Enables unambiguous MS1 peak separation without isotopic envelope overlap.
Calculated from molecular formulas; confirmed by HRMS.
LC-MS/MS Isotope Dilution Absolute Quantification

Chemical Purity and SPPS Performance

Fmoc-Tyr(tBu)-OH-13C9,15N is supplied with a chemical purity of 98% by HPLC, comparable to the high-purity specifications of the unlabeled building block (≥98% by HPLC) . This purity level is critical for SPPS, as impurities can lead to truncated sequences, deletion peptides, and reduced overall yield. While direct coupling efficiency data for the labeled compound is not publicly available, the chemical equivalence of the isotopic label ensures that it performs identically to the unlabeled analog in standard Fmoc-SPPS protocols [1].

SPPS purity
Class-level
98% chemical purity, equivalent to unlabeled building block
Purity specification supports seamless substitution in SPPS, though direct coupling efficiency data are not publicly available.
Performance inferred from standard Fmoc-SPPS behavior.
SPPS Peptide Synthesis Coupling Efficiency

Orthogonal Protection Compatibility

Fmoc-Tyr(tBu)-OH-13C9,15N retains the standard orthogonal protection scheme of Fmoc/tBu, with the base-labile Fmoc group removed by piperidine and the acid-labile tBu ether cleaved during final TFA-mediated resin cleavage . This orthogonality is identical to that of the unlabeled building block and is essential for preventing side-chain modifications during chain elongation. Alternative tyrosine protection strategies, such as Fmoc-Tyr-OH (unprotected side chain) or Fmoc-Tyr(Clt)-OH (2-chlorotrityl), require different deprotection conditions and may not be compatible with all SPPS resins or cleavage cocktails .

Protection orthogonality
Class-level
Fmoc (base-labile) / tBu (acid-labile) orthogonal pair
Identical to unlabeled analog, ensuring full compatibility with established SPPS deprotection protocols.
Alternative protecting groups may alter cleavage conditions.
Orthogonal Protection SPPS Peptide Synthesis

Fmoc-Tyr(tBu)-OH-13C9,15N Applications


Absolute Quantification by LC-MS/MS

Fmoc-Tyr(tBu)-OH-13C9,15N serves as the preferred building block for synthesizing stable isotope-labeled internal standard (SIL-IS) peptides for targeted proteomics. The +10 Da mass shift enables unambiguous peak integration and accurate absolute quantification by isotope dilution, even in complex biological matrices . This application is critical for biomarker validation and pharmacokinetic studies of peptide therapeutics [1].

SILAC Media Preparation

Uniformly 13C9,15N-labeled tyrosine is a key component in heavy SILAC (Stable Isotope Labeling by Amino acids in Cell culture) media for relative protein quantitation . Fmoc-Tyr(tBu)-OH-13C9,15N can be deprotected and formulated into cell culture media, enabling metabolic incorporation of the labeled tyrosine into the proteome of cultured cells [1].

Isotope-Labeled Peptides for ADME Studies

In drug development, isotopically labeled analogs of peptide drug candidates are required for absorption, distribution, metabolism, and excretion (ADME) studies. Fmoc-Tyr(tBu)-OH-13C9,15N allows for site-specific incorporation of a heavy isotope label at tyrosine residues, facilitating LC-MS/MS quantitation of the therapeutic peptide and its metabolites in biological samples .

NMR for Tyrosine-Rich Peptides

The 13C and 15N labels in Fmoc-Tyr(tBu)-OH-13C9,15N provide enhanced NMR sensitivity and spectral resolution for structural studies of peptides and small proteins . This is particularly valuable for investigating tyrosine phosphorylation and protein-protein interactions involving tyrosine-rich motifs [1].

Application
Selection Property
Validation Focus
LC-MS/MS absolute quantification
Dual 13C/15N isotopic label
Mass-resolved isotopic shift, interference-free integration
SILAC media preparation
Uniform heavy isotope enrichment
Metabolic incorporation efficiency, proteome-wide labeling
ADME studies of peptides
Site-specific label at tyrosine
Metabolic stability tracking, metabolite profiling by MS
NMR of tyrosine-rich peptides
13C/15N enrichment
Enhanced sensitivity and spectral resolution for structural studies

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